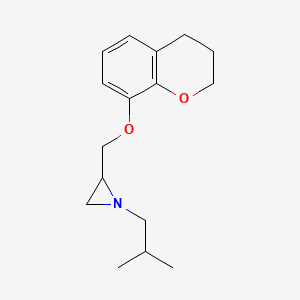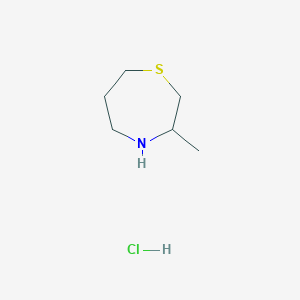
3-Methyl-1,4-thiazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-1,4-thiazepane hydrochloride is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a thiazepane ring in its structure. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit various physiological and biochemical effects.
Scientific Research Applications
1. Synthesis for Screening Libraries
3-Methyl-1,4-thiazepane hydrochloride, as part of the 1,4-thiazepane family, is used in synthesizing compounds for screening libraries. These compounds are crucial for identifying new ligands for bromodomains, a family of protein interaction modules (Pandey et al., 2020).
2. Development of Anti-Trypanosoma Agents
Researchers have explored the potential of 1,4-thiazepane derivatives, such as 3-Methyl-1,4-thiazepane hydrochloride, in developing new agents against Trypanosoma brucei brucei, a pathogen causing sleeping sickness (Vairoletti et al., 2019).
3. Chemical Reactivity with Cysteine
Studies have shown that compounds like 3-Methyl-1,4-thiazepane hydrochloride can undergo unique reactions with cysteine, leading to the formation of novel structural types such as hexahydro-1,4-thiazepines (Starkenmann et al., 2005).
4. Synthesis of Novel Antimicrobial Agents
1,4-Thiazepane derivatives are being synthesized and investigated for their antimicrobial properties. This includes studies to understand their mechanism of action and potential application in medicinal chemistry (Agh-Atabay et al., 2003).
5. Development of Cardiovascular Therapeutics
Research into 1,4-thiazepane derivatives like 3-Methyl-1,4-thiazepane hydrochloride also encompasses the exploration of their potential as cardiovascular therapeutics. This involves evaluating their effects on the cardiovascular system and their potential benefits in treating related diseases (Drapak et al., 2019).
6. Anticancer Research
The exploration of 1,4-thiazepane derivatives in cancer research is an ongoing area of interest. These compounds are being synthesized and evaluated for their efficacy against various cancer cell lines, contributing to the development of new anticancer drugs (Gomha et al., 2017).
properties
IUPAC Name |
3-methyl-1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVWWGPWZJPLJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,4-thiazepane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

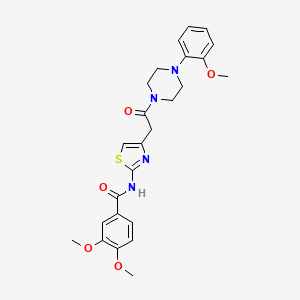
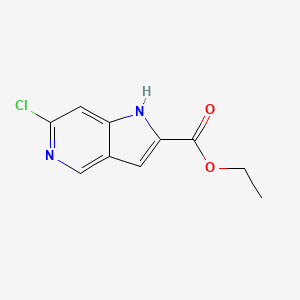
![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)
![1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B2378651.png)
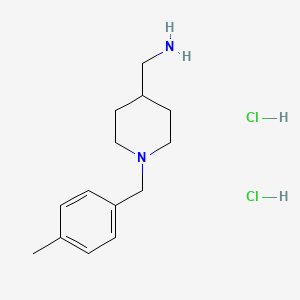
![2-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B2378655.png)
![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)
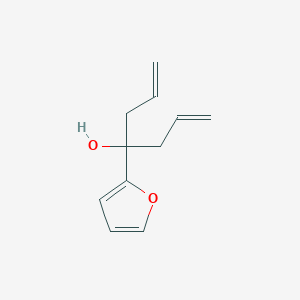
![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)
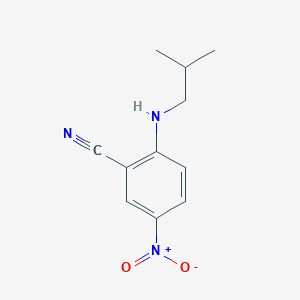
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)

![4-[(E)-[(furan-2-yl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2378669.png)
